molecular formula C16H19N3O2 B14642254 (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone CAS No. 55227-70-8

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone

Katalognummer: B14642254
CAS-Nummer: 55227-70-8
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: QGZFFPIBQVUJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole with piperidin-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar in structure but lacks the methoxy group.

    5-Methoxy-1-phenyl-1H-pyrazole: Similar core structure but without the piperidin-1-yl group.

Uniqueness

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both the methoxy and piperidin-1-yl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

55227-70-8

Molekularformel

C16H19N3O2

Molekulargewicht

285.34 g/mol

IUPAC-Name

(5-methoxy-1-phenylpyrazol-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O2/c1-21-15-12-14(16(20)18-10-6-3-7-11-18)17-19(15)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI-Schlüssel

QGZFFPIBQVUJFB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.